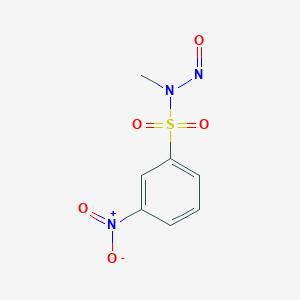![molecular formula C15H12ClF3N2O B14212149 N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 830348-07-7](/img/structure/B14212149.png)
N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide core with a trifluoromethyl group and a chloropyridinyl ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 3-chloropyridine with ethylamine to form the intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide: Known for its unique combination of a trifluoromethyl group and a chloropyridinyl ethyl substituent.
This compound derivatives: These compounds have similar structures but may include additional functional groups or modifications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the chloropyridinyl ethyl substituent contributes to its reactivity and potential biological activities .
Propiedades
Número CAS |
830348-07-7 |
|---|---|
Fórmula molecular |
C15H12ClF3N2O |
Peso molecular |
328.71 g/mol |
Nombre IUPAC |
N-[2-(3-chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-12-6-3-8-20-13(12)7-9-21-14(22)10-4-1-2-5-11(10)15(17,18)19/h1-6,8H,7,9H2,(H,21,22) |
Clave InChI |
FNMFUUCVWGLWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=CC=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


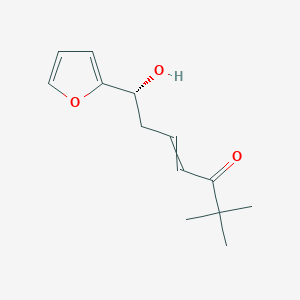
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)

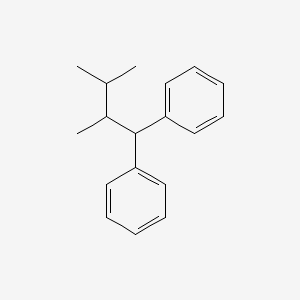
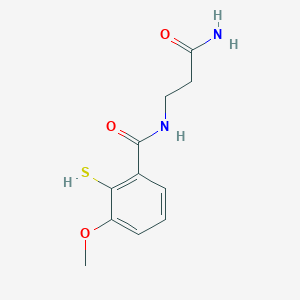
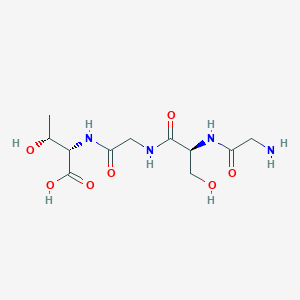

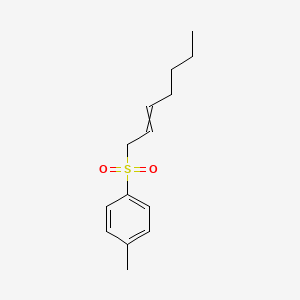
methanone](/img/structure/B14212100.png)
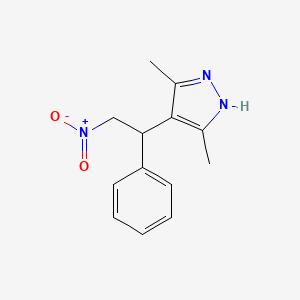
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
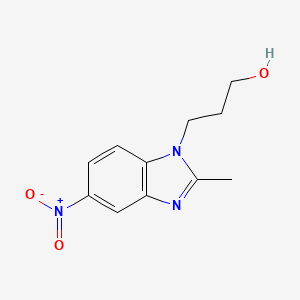
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
